

Deamino-NAD Synthesis and Metabolic Pathway: An In-depth Technical Guide

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Compound of Interest

Compound Name: Deamino-NAD

Cat. No.: B12361425

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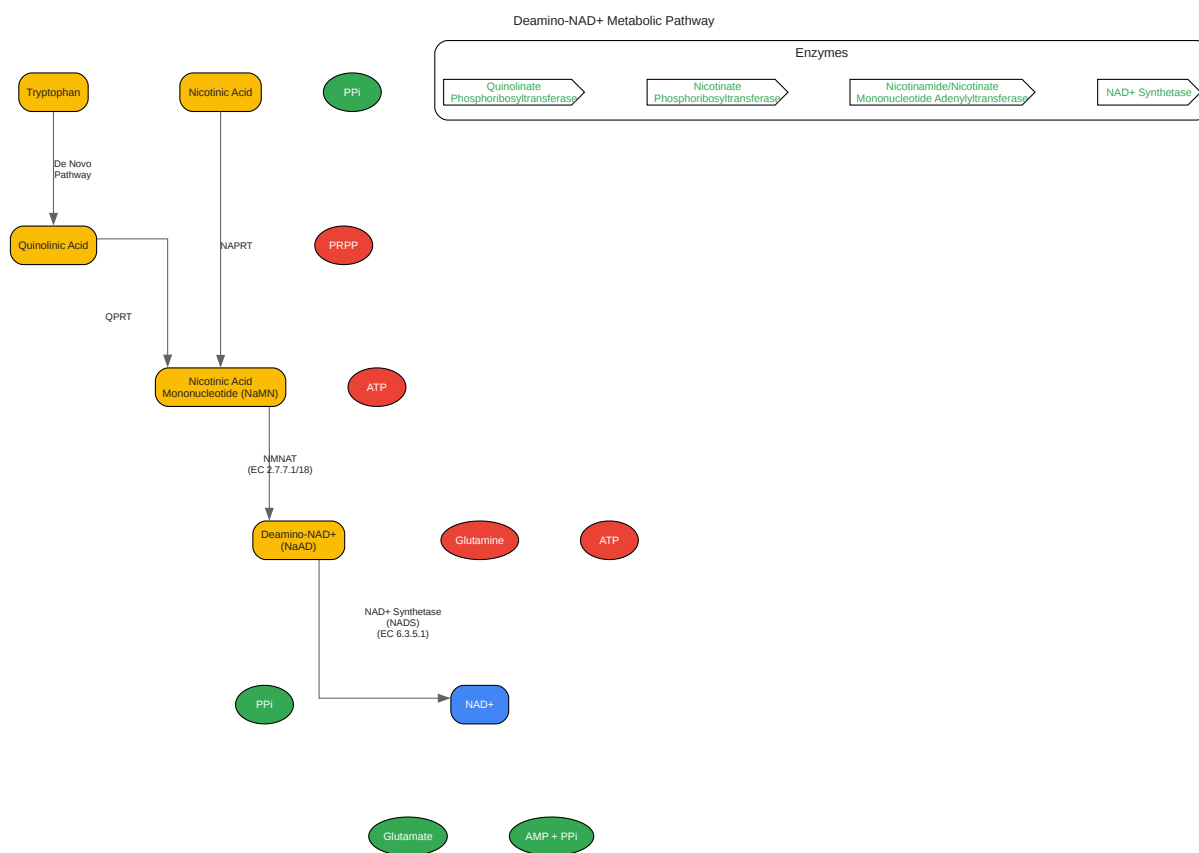
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways. The biosynthesis of NAD⁺ can occur through several routes, including de novo synthesis from tryptophan and salvage pathways from nicotinamide, nicotinic acid, and nicotinamide riboside. A key intermediate in the de novo and Preiss-Handler pathways is nicotinic acid adenine dinucleotide (NaAD), also known as **deamino-NAD⁺**. This technical guide provides a comprehensive overview of the synthesis and metabolic fate of **deamino-NAD⁺**, including detailed enzymatic kinetics, experimental protocols for its study, and its role within the broader NAD⁺ metabolic network.

Deamino-NAD⁺ Metabolic Pathway

Deamino-NAD⁺ is synthesized from nicotinic acid mononucleotide (NaMN) and ATP by the enzyme nicotinamide/nicotinate mononucleotide adenylyltransferase (NMNAT). Subsequently, **deamino-NAD⁺** is amidated by NAD⁺ synthetase (NADS) to form NAD⁺. This process is a crucial juncture in NAD⁺ biosynthesis, linking the de novo synthesis pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid to the final production of NAD⁺.



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Figure 1. Overview of the **Deamino-NAD⁺** metabolic pathway.

Enzymology of Deamino-NAD⁺ Synthesis

Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT)

NMNATs are a family of essential enzymes that catalyze the reversible transfer of an adenylyl group from ATP to either nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) to form NAD⁺ or **deamino-NAD⁺** (NaAD), respectively.[1][2] Humans have three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations and tissue distributions.[1] NMNAT1 is primarily nuclear, NMNAT2 is found in the Golgi complex and cytoplasm, and NMNAT3 is mitochondrial.

Quantitative Data for NMNAT Enzymes

Enzyme Isoform	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Organism	Reference
Human NMNAT1	ATP	43	-	-	Homo sapiens	[3]
Human NMNAT1	NMN	16	-	-	Homo sapiens	[3]
Human NMNAT1	NaMN	Similar to NMN	-	-	Homo sapiens	
Human NMNAT2	ATP	-	-	-	Homo sapiens	
Human NMNAT2	NMN	-	-	-	Homo sapiens	
Human NMNAT3	ATP	-	-	-	Homo sapiens	
Human NMNAT3	NMN	-	-	-	Homo sapiens	

Note: Detailed kinetic data for NMNAT with NaMN as a substrate is less prevalent in the literature than for NMN, though the catalytic efficiency is reported to be similar.

NAD⁺ Synthetase (NADS)

NAD⁺ synthetase catalyzes the final step in the de novo synthesis of NAD⁺, the amidation of **deamino-NAD⁺** to NAD⁺. This reaction typically utilizes glutamine or ammonia as the nitrogen donor.

Quantitative Data for NAD⁺ Synthetase

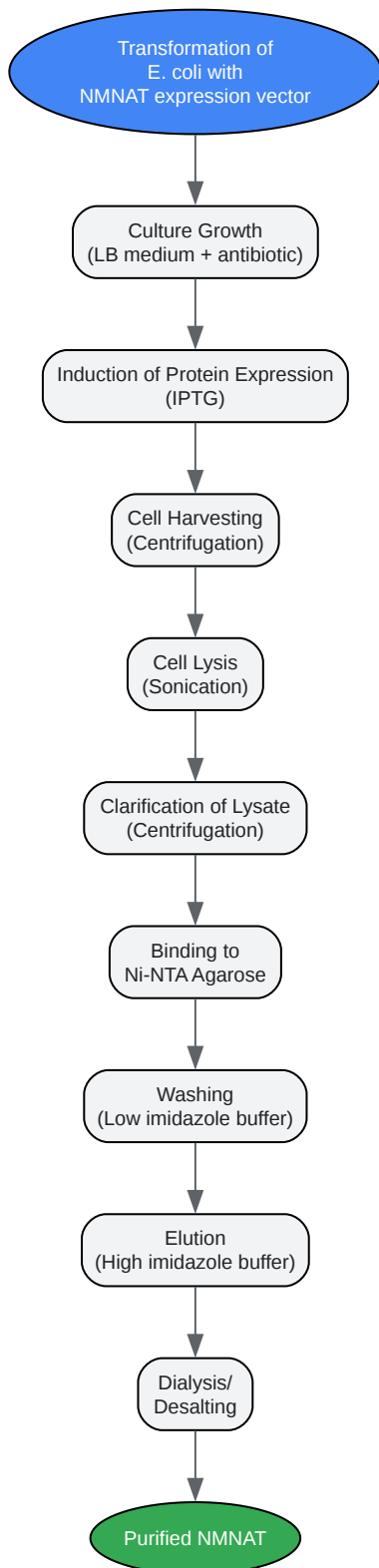
Enzyme Source	Substrate	K _m (μM)	Reference
Escherichia coli	Deamido-NAD ⁺	200	
Escherichia coli	ATP	11	
Escherichia coli	Ammonia	0.65	
Yeast	Deamido-NAD ⁺	170	
Yeast	ATP	190	
Yeast	Ammonia	64	

Experimental Protocols

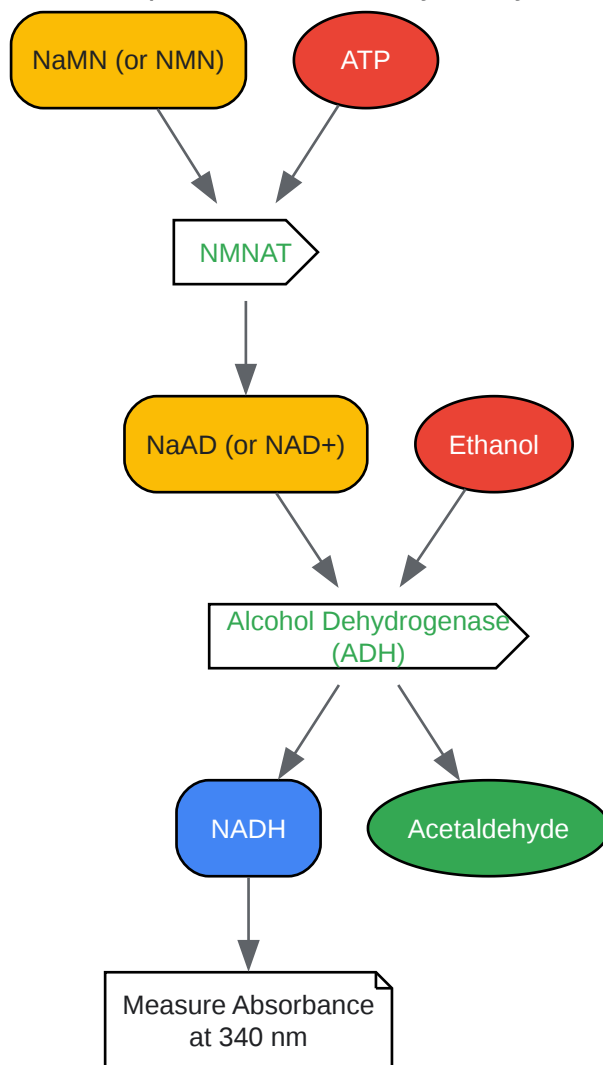
Purification of Recombinant NMNAT

This protocol describes the expression and purification of His-tagged NMNAT from E. coli.

NMNAT Purification Workflow



Coupled NMNAT Activity Assay

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References

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